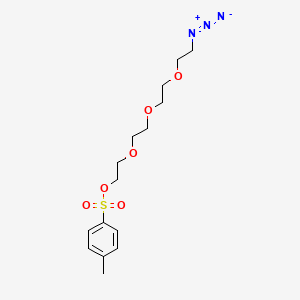
Azide-PEG4-Tos
Descripción general
Descripción
Azide-PEG4-Tos is a PEG derivative containing an azide group and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . It is commonly used in the synthesis of PROTACs .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
This compound has a molecular weight of 373.4 g/mol . Its molecular formula is C15H23N3O6S .Chemical Reactions Analysis
The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
1. Tissue Engineering
Azide-PEG4-Tos has been utilized in the synthesis of biocompatible hydrogels for tissue engineering, particularly in cartilage regeneration. Hydrogels derived from hyaluronic acid and cross-linked via copper-free click reactions between an azide and dibenzyl cyclooctyne support cell survival and regenerate cartilaginous tissue, demonstrating potential in injectable scaffolds for tissue engineering (Han et al., 2018).
2. Polymer Science
In polymer science, this compound plays a crucial role in the synthesis of functionalized poly(ethylene glycol) (PEG) azides, which are increasingly used in conjugation chemistry and targeted drug delivery. The quantification of azide incorporation into PEG polymers is essential for effective use in nanoparticle-forming polymeric systems (Semple et al., 2016).
3. Biomedical Applications
In biomedical applications, this compound is used in the fabrication of injectable, fast-degradable hydrogels. These PEG-based hydrogels, synthesized via bioorthogonal strain-promoted azide-alkyne cycloaddition, exhibit good biocompatibility and are suitable for uses such as embolic agents in interventional therapy (Jiang et al., 2015).
4. Surface Engineering
This compound is applied in surface engineering to improve the stability and density of poly(ethylene glycol) layers on silicon surfaces. This enhancement is crucial for optimizing antifouling properties in biomedical applications (Flavel et al., 2013).
5. Nanotechnology
In the field of nanotechnology, this compound contributes to the construction of complex nanostructures. For instance, its application in the synthesis of polyethylene glycol-branch-azide bivalent-brush polymers demonstrates the potential for creating a range of novel nanoscopic structures (Johnson et al., 2011).
6. Bioconjugation
This compound is also vital in bioconjugation, particularly in the development of efficient bioorthogonal reactions for biomaterials and chemical biology. Its application in the Staudinger reaction for chemoselective fluorescence labeling of proteins and nucleic acids highlights its significance in bioconjugation (Xie et al., 2018).
7. Analytical Chemistry
In analytical chemistry, this compound is used for the quantification of azide levels in protein samples, essential due to the toxic nature of sodium azide. Ion-exchange chromatography methods developed for this purpose are crucial for ensuring the safety of proteins used in scientific research (Annable & Sly, 1991).
Mecanismo De Acción
Azide-PEG4-Tos, also known as 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterofunctional crosslinker with a wide range of applications in biochemical research .
Target of Action
this compound primarily targets proteins and enzymes for immobilization on solid supports . It is used in the synthesis of PROTACs, which are molecules that induce the degradation of specific proteins within cells .
Mode of Action
The compound contains an azide (N3) group and a tosyl group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
this compound is involved in the process of protein immobilization, where it forms a stable covalent bond between the protein and the solid support . This process is facilitated by the azide-alkyne cycloaddition, a type of Click Chemistry .
Pharmacokinetics
The presence of a peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound action is the formation of stable, highly bio-active conjugates of proteins or enzymes with solid supports . This is particularly useful in various applications such as the fabrication of biosensors, biochips, and microdevices .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactive groups. For instance, the compound is typically stored at -20°C to maintain its stability . Furthermore, the presence of alkyne, BCN, or DBCO groups is necessary for the azide group of the compound to react and form a stable triazole linkage .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Azide-PEG4-Tos plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in this compound can react with terminal alkynes and cyclooctyne derivatives via click chemistry. The tosyl group can be replaced by nucleophilic reagents for bioconjugation and PEGylation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to immobilize azide-functionalized proteins to micro- and nanoparticles directly from cell lysate .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The azide (N3) group reacts with terminal alkynes via CuAAC, strained cyclooctynes (e.g.
Propiedades
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O6S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-17-18-16/h2-5H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZLMAEZYMGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



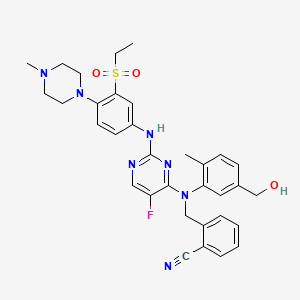
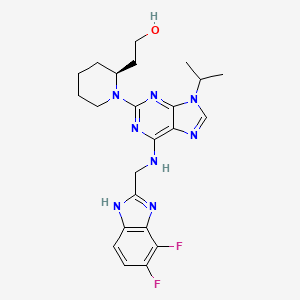
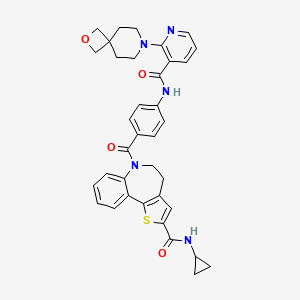
![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)
![(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B605727.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)
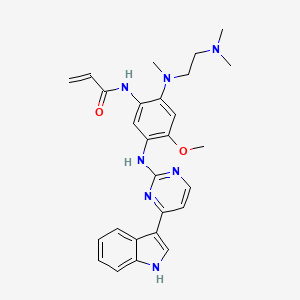
![2-(4-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)-4-methylpyridin-3-yl)phenyl)-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B605734.png)
![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)